molecular formula C11H13BrO2 B14042285 2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol

2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol

Katalognummer: B14042285
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: DVMPUTOOTAISII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C11H13BrO2. It is a halogenated heterocycle that is used as a building block in organic synthesis . This compound is characterized by the presence of a bromophenyl group attached to a tetrahydropyran ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 3-bromophenyl magnesium bromide with tetrahydro-2H-pyran-4-one under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydropyran ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both a bromophenyl group and a tetrahydropyran ring. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C11H13BrO2

Molekulargewicht

257.12 g/mol

IUPAC-Name

2-(3-bromophenyl)oxan-4-ol

InChI

InChI=1S/C11H13BrO2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11,13H,4-5,7H2

InChI-Schlüssel

DVMPUTOOTAISII-UHFFFAOYSA-N

Kanonische SMILES

C1COC(CC1O)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.